1-Ethoxypiperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

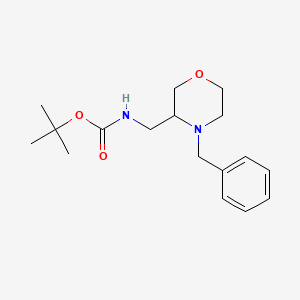

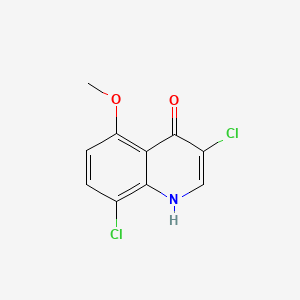

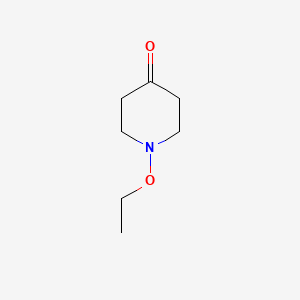

1-Ethoxypiperidin-4-one is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Ethoxypiperidin-4-one is 1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 . This indicates that the molecule consists of a piperidin-4-one ring with an ethoxy group attached to it.Physical And Chemical Properties Analysis

1-Ethoxypiperidin-4-one is a liquid at room temperature . It has a molecular weight of 143.19 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“1-Ethoxypiperidin-4-one” is a key component in the synthesis of various chemical compounds . It plays a significant role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Drug Design

Piperidine-containing compounds, including “1-Ethoxypiperidin-4-one”, are one of the most important synthetic medicinal blocks for drug construction . They are utilized in the design of more than twenty classes of pharmaceuticals .

Biological Activity

Piperidines and their derivatives, including “1-Ethoxypiperidin-4-one”, have been found to exhibit a wide range of biological activities . This makes them valuable in the development of potential drugs .

Pharmacological Applications

“1-Ethoxypiperidin-4-one” and its derivatives have been used in various therapeutic applications . They have shown several important pharmacophoric features, making them valuable in the field of drug discovery .

Multicomponent Reactions

“1-Ethoxypiperidin-4-one” is used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is an important task in modern organic chemistry .

Alkaloid Synthesis

Piperidine derivatives, including “1-Ethoxypiperidin-4-one”, are present in many alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

Safety and Hazards

The safety information available indicates that 1-Ethoxypiperidin-4-one is potentially dangerous. It has hazard statements H227, H302, H315, H318, H335 . These correspond to being combustible, harmful if swallowed, causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively .

Wirkmechanismus

Target of Action

It is known that piperidin-4-one derivatives, which include 1-ethoxypiperidin-4-one, have been investigated for their antimicrobial activity . Therefore, it is plausible that the compound’s targets could be bacterial cells or specific proteins within these cells.

Mode of Action

A related class of compounds, oxazolidinones, has been shown to inhibit bacterial protein biosynthesis by interfering with the binding of initiator fmet-trnai met to the ribosomal peptidyltransferase p-site

Biochemical Pathways

Given the potential antimicrobial activity of piperidin-4-one derivatives , it is likely that the compound interferes with essential bacterial processes such as protein synthesis, cell wall synthesis, or DNA replication

Result of Action

Given its potential antimicrobial activity , it is likely that the compound leads to bacterial cell death or growth inhibition

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other substances can affect the compound’s stability and activity. Moreover, the presence of resistance genes in the environment can influence the efficacy of antimicrobial compounds . .

Eigenschaften

IUPAC Name |

1-ethoxypiperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-8-5-3-7(9)4-6-8/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXSILPHKIOISB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

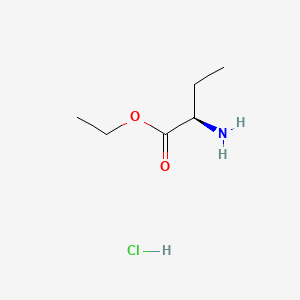

CCON1CCC(=O)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethoxypiperidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.